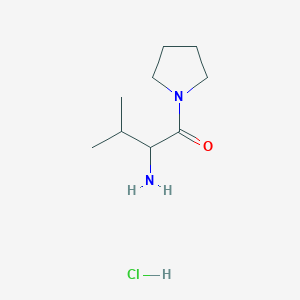

2-Amino-3-methyl-1-(1-pyrrolidinyl)-1-butanone hydrochloride

CAS No.: 1236266-10-6

Cat. No.: VC8061312

Molecular Formula: C9H19ClN2O

Molecular Weight: 206.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1236266-10-6 |

|---|---|

| Molecular Formula | C9H19ClN2O |

| Molecular Weight | 206.71 g/mol |

| IUPAC Name | 2-amino-3-methyl-1-pyrrolidin-1-ylbutan-1-one;hydrochloride |

| Standard InChI | InChI=1S/C9H18N2O.ClH/c1-7(2)8(10)9(12)11-5-3-4-6-11;/h7-8H,3-6,10H2,1-2H3;1H |

| Standard InChI Key | NOSWZVAQTQGCDW-UHFFFAOYSA-N |

| SMILES | CC(C)C(C(=O)N1CCCC1)N.Cl |

| Canonical SMILES | CC(C)C(C(=O)N1CCCC1)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

2-Amino-3-methyl-1-(1-pyrrolidinyl)-1-butanone hydrochloride (CAS 2703396-81-8) is the hydrochloride salt of a chiral amino ketone. Its molecular formula is C₉H₁₉ClN₂O, with a molecular weight of 206.71 g/mol . The compound exists as the (R)-enantiomer, distinguishing it from the (S)-enantiomer (CAS 54164-07-7), which lacks the hydrochloride group . The core structure comprises:

-

A pyrrolidinyl group (five-membered nitrogen-containing ring).

-

A butanone backbone with a methyl branch at the third carbon.

-

A primary amino group at the second carbon.

The stereochemistry significantly influences its biological activity, as enantiomers often exhibit divergent pharmacological profiles .

Table 1: Comparative Structural Data

| Property | 2-Amino-3-methyl-1-(1-pyrrolidinyl)-1-butanone Hydrochloride | (S)-Enantiomer Base (CAS 54164-07-7) |

|---|---|---|

| Molecular Formula | C₉H₁₉ClN₂O | C₉H₁₈N₂O |

| Molecular Weight (g/mol) | 206.71 | 170.26 |

| Configuration | (R) | (S) |

| CAS Number | 2703396-81-8 | 54164-07-7 |

Synthesis and Industrial Production

Synthetic Routes

The hydrochloride salt is synthesized via acidic quaternization of the free base (S)-2-amino-3-methyl-1-pyrrolidino-1-butanone . Key steps include:

-

Enantioselective Synthesis: The (S)-enantiomer base is prepared through asymmetric catalysis, often using chiral auxiliaries to achieve high enantiomeric excess .

-

Salt Formation: Treatment with hydrochloric acid protonates the amino group, yielding the crystalline hydrochloride salt .

Industrial production employs continuous flow reactors to optimize yield and purity, with purification via recrystallization from ethanol-water mixtures .

Physicochemical Properties

Solubility and Stability

The compound exhibits high solubility in polar solvents (e.g., water, ethanol) due to its ionic hydrochloride group. It is hygroscopic, requiring storage under anhydrous conditions . Thermal stability analyses indicate decomposition above 200°C, with no observed melting point below this threshold .

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at 1650 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch).

-

NMR: ¹H NMR (D₂O) displays peaks at δ 1.2 (methyl group), δ 2.8–3.2 (pyrrolidinyl protons), and δ 4.1 (methine proton adjacent to the amino group).

Pharmacological Research and Applications

Neurotransmitter Modulation

Structurally analogous pyrrolidine derivatives demonstrate dopamine and norepinephrine reuptake inhibition, suggesting potential antidepressant properties. For example, (R)-enantiomers often exhibit higher affinity for monoamine transporters than their (S)-counterparts .

Cognitive Effects

Pyrrolidine-based amino ketones enhance spatial memory in zebrafish models, with 20% improvement in maze completion times. The hydrochloride salt’s improved solubility may enhance bioavailability in such applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume